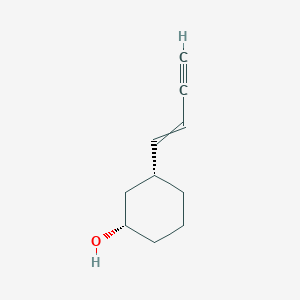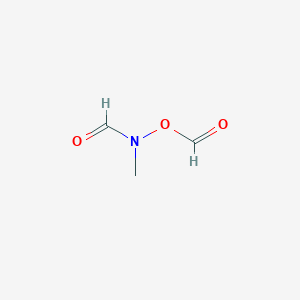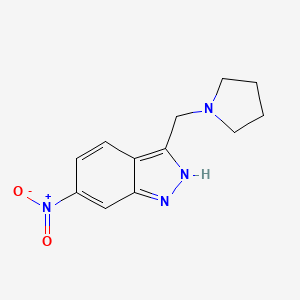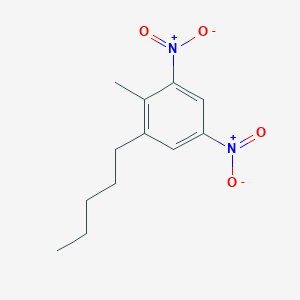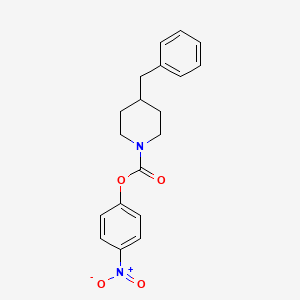
1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-nitrophénylique est un composé chimique appartenant à la classe des dérivés de la pipéridine. Ce composé est caractérisé par la présence d’un cycle pipéridine, d’un groupe phénylméthyle et d’un groupe ester nitrophénylique. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-nitrophénylique implique généralement l’estérification de l’acide 1-pipéridinecarboxylique avec le 4-nitrophénol en présence d’un agent de condensation approprié tel que la dicyclohexylcarbodiimide (DCC). La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. Le mélange réactionnel est ensuite purifié par chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent utiliser des agents de condensation et des solvants alternatifs pour optimiser les conditions de réaction et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-nitrophénylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophénylique peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitrophénylique peut être réduit en un groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des alcools.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Hydrogène gazeux (H₂) avec un catalyseur au palladium sur carbone (Pd/C).
Substitution : Amines ou alcools en présence d’une base telle que la triéthylamine (TEA).
Principaux produits formés
Oxydation : Dérivés nitro du composé.
Réduction : Dérivés amino du composé.
Substitution : Dérivés amide ou ester en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
L’acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-nitrophénylique est utilisé dans divers domaines de recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Employé dans l’étude de l’inhibition enzymatique et des interactions protéines-ligands.
Médecine : Investigué pour ses applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 4-(phenylmethyl)-, 4-nitrophenyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-nitrophénylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l’activité catalytique subséquente. Le groupe ester nitrophénylique est particulièrement important pour sa réactivité et son affinité de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-aminophénylique
- Acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-méthoxyphénylique
- Acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-chlorophénylique
Unicité
L’acide 1-pipéridinecarboxylique, 4-(phénylméthyl)-, ester 4-nitrophénylique est unique en raison de la présence du groupe ester nitrophénylique, qui confère une réactivité chimique et une activité biologique distinctes. Cela le rend particulièrement utile dans des applications où des interactions spécifiques avec des cibles moléculaires sont requises.
Propriétés
Numéro CAS |
628717-19-1 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c22-19(25-18-8-6-17(7-9-18)21(23)24)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Clé InChI |
IMDYVHIBOROIMV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
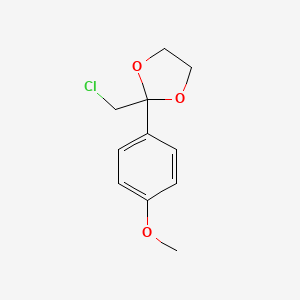
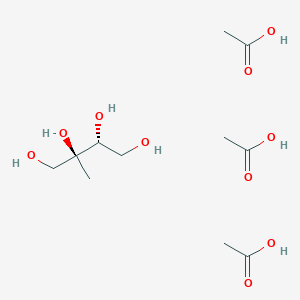
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
